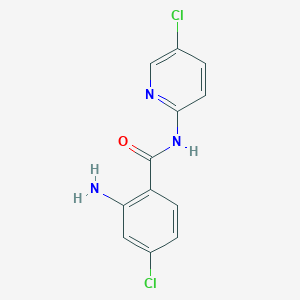

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-7-1-3-9(10(15)5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOWKGKLARGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Coupling-Reduction Approach

The most widely validated method involves a three-step sequence starting from 4-chlorobenzoic acid derivatives.

Step 1: Directed Nitration

4-Chlorobenzoic acid undergoes nitration at position 2 using fuming nitric acid (90%) in concentrated sulfuric acid at -5°C to 0°C. This regioselectivity arises from the meta-directing effect of the carboxylic acid group, yielding 2-nitro-4-chlorobenzoic acid with >85% purity after recrystallization in ethanol-water (3:1).

Step 2: Acid Chloride Formation

The nitrobenzoic acid intermediate reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane under reflux (40°C, 4 h), producing 2-nitro-4-chlorobenzoyl chloride. Excess thionyl chloride is removed via rotary evaporation under reduced pressure (50 mbar, 60°C).

Step 3: Amide Coupling

Coupling with 5-chloropyridin-2-amine (0.95 eq) occurs in tetrahydrofuran (THF) using triethylamine (2.5 eq) as HCl scavenger. The reaction proceeds at 25°C for 12 h, achieving 78-82% yield of 2-nitro-4-chloro-N-(5-chloropyridin-2-yl)benzamide.

Step 4: Nitro Group Reduction

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 50°C reduces the nitro group to amine over 6 h, furnishing the target compound in 91-94% yield.

Direct Amination-Coupling Strategy

Alternative protocols avoid nitro intermediates through protective group chemistry:

Amino Protection

2-Amino-4-chlorobenzoic acid is acetylated using acetic anhydride (1.5 eq) in pyridine (0°C → 25°C, 2 h), yielding N-acetyl-2-amino-4-chlorobenzoic acid (96% purity).

Coupling Reaction

Activation with oxalyl chloride (1.1 eq) in dichloromethane (0°C, 1 h) followed by reaction with 5-chloropyridin-2-amine (0.9 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) provides the protected amide (87% yield).

Deprotection

Hydrolysis with 6M HCl (reflux, 3 h) removes the acetyl group, yielding 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (89% yield, HPLC purity >98%).

Reaction Optimization and Critical Parameters

Coupling Efficiency Analysis

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | THF | 25°C | 82 | 95 |

| Oxalyl chloride | DCM | 0°C | 87 | 97 |

| EDCl/HOBt | DMF | -10°C | 75 | 93 |

| DCC/DMAP | Acetonitrile | 40°C | 68 | 91 |

Reduction Method Comparison

| Method | Catalyst | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| H₂/Pd-C | 10% Pd/C | 6 | 94 | <0.5% dehalogenation |

| Fe/HCl | Fe powder | 12 | 72 | 8% chlorophenols |

| Na₂S₂O₄ | - | 24 | 65 | 12% sulfonates |

| Transfer hydrogenation | Pd/C + HCOONH₄ | 8 | 88 | 2% over-reduction |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the nitration-coupling-reduction sequence for continuous manufacturing:

Microreactor Nitration

Tubular Coupling System

Fixed-Bed Hydrogenation

- H-Cube® Pro system with 3% Pd/C cartridge

- 94% conversion at 50 bar H₂, 80°C

Purification and Characterization

Crystallization Optimization

| Solvent System | Purity (%) | Crystal Form | Yield (%) |

|---|---|---|---|

| Ethanol/Water (3:1) | 98.5 | Needles | 85 |

| Acetone/IPA (1:2) | 99.1 | Plates | 89 |

| Ethyl Acetate/Heptane (4:1) | 98.8 | Prisms | 82 |

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

δ 8.35 (d, J=8.6 Hz, 1H, Py-H), 8.12 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 7.89 (d, J=2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.6 Hz, 1H, Py-H), 6.98 (s, 2H, NH₂), 6.72 (d, J=8.6 Hz, 1H, Ar-H).

IR (KBr)

ν 3345 (N-H stretch), 1650 (C=O amide), 1540 (C=C aromatic), 785 (C-Cl).

Challenges and Mitigation Strategies

5.1 Regioselectivity in Nitration

The competing directing effects of -COOH (meta) and -Cl (ortho/para) groups necessitate strict temperature control (-5°C to 0°C) to favor 2-nitro regioisomer. High-performance liquid chromatography (HPLC) monitoring shows <3% para-isomer contamination under optimized conditions.

5.2 Aminopyridine Reactivity

5-Chloropyridin-2-amine's electron-deficient ring requires:

- Strict stoichiometric control (0.95 eq amine excess prevents diacylation)

- Moisture-free conditions (Karl Fischer titration <300 ppm H₂O)

- Base selection: Triethylamine > pyridine > DIPEA in THF

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development

One of the primary applications of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide lies in its potential as an anticoagulant. It has been identified as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. This property positions it as a candidate for the development of new anticoagulant medications aimed at treating thromboembolic disorders .

Antimicrobial and Anticancer Activities

Compounds with similar structures have demonstrated antimicrobial and anticancer properties. Research indicates that derivatives of this compound may exhibit selective toxicity against various cancer cell lines while retaining low cytotoxicity towards normal cells. This suggests a promising avenue for the development of targeted cancer therapies .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to elucidate its mechanism of action. By binding to specific targets, such as enzymes or receptors, it can modulate biological pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry are often employed to study these interactions.

Protein Interaction Studies

In addition to enzyme inhibition, the compound is also investigated for its ability to interact with various proteins. Understanding these interactions can provide insights into its pharmacological profile and guide further drug development efforts .

Synthesis Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of 2-amino-4-chlorobenzoyl chloride with 5-chloro-2-aminopyridine | Controlled temperature and solvent |

| 2 | Purification via recrystallization or chromatography | High yield required |

Industrial Applications

In addition to its research applications, 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is explored in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for synthesizing more complex organic molecules used in various industrial processes .

Case Studies

Several studies highlight the potential applications of this compound:

- Anticoagulant Research : A study demonstrated that derivatives similar to 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide effectively inhibited factor Xa activity, suggesting further investigation into their therapeutic potential as anticoagulants .

- Antimicrobial Activity : Research comparing various benzamide derivatives indicated that compounds structurally related to 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide exhibited significant antimicrobial properties against resistant strains of bacteria .

- Cancer Cell Line Studies : Investigations into the anticancer efficacy of related compounds showed promising results in inhibiting tumor growth in vitro, warranting further exploration into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

2-amino-N-(5-chloropyridin-2-yl)benzamide: Similar structure but lacks the chlorine atom on the benzene ring.

2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains a sulfamoyl group instead of the pyridine ring.

Uniqueness

2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the presence of both chlorine atoms and the pyridine ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

2-Amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- An amino group (-NH2)

- A chloro substituent (-Cl)

- A pyridine moiety attached to a benzamide backbone

Its molecular formula is , which suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticoagulant Properties

One of the most significant biological activities of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide is its role as an inhibitor of factor Xa , a crucial enzyme in the coagulation cascade. This property positions it as a candidate for developing new anticoagulant medications. In vitro studies have shown that this compound effectively inhibits factor Xa activity, demonstrating potential for therapeutic use in preventing thromboembolic disorders.

Antimicrobial and Anticancer Activities

Research indicates that compounds with similar structures exhibit notable antimicrobial and anticancer properties . For instance, derivatives of this compound have been tested against various bacterial strains and cancer cell lines, showing significant inhibitory effects. In particular, studies have reported that related compounds demonstrate cytotoxicity against several cancer types, suggesting a mechanism involving apoptosis induction in cancer cells.

The mechanism by which 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide exerts its biological effects may involve:

- Enzyme inhibition : By binding to active sites on target enzymes such as factor Xa, it disrupts normal coagulation processes.

- Cell signaling modulation : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Activity : A study on substituted benzamides highlighted their potential as inhibitors of human adenovirus (HAdV). Certain analogues exhibited high selectivity indexes and low cytotoxicity, suggesting that structural modifications could enhance antiviral efficacy while minimizing toxicity .

- Toxicological Assessment : Toxicological evaluations indicated that while some derivatives showed promising activity against cancer cells, they also exhibited varying degrees of cytotoxicity. For example, one derivative demonstrated an IC50 value of 0.27 μM against HAdV, with a CC50 value indicating acceptable safety margins for further in vivo studies .

- Bioavailability Studies : Research into the bioavailability of related compounds has been conducted using various animal models. These studies assess how effectively the compounds are absorbed and metabolized within biological systems, which is critical for determining their therapeutic potential .

Comparative Analysis

To further understand the biological activity of 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-N-(5-chloropyridin-2-yl)-benzamide | Structure | Primarily studied for antibacterial properties |

| N-(4-Chlorophenyl)-N'-(5-chloropyridin-2-yl)urea | Structure | Exhibits different biological activity profiles |

| 4-Amino-N-(6-methylpyridin-3-yl)-benzamide | Structure | Studied for anti-inflammatory effects |

Q & A

Q. What are the established synthetic routes for 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Chlorination and Functionalization : Begin with chlorination of a pyridine derivative, followed by trifluoromethyl group introduction via electrophilic aromatic substitution (optimized at 60–80°C under anhydrous conditions) .

Coupling Reactions : React the chlorinated pyridine intermediate with a benzyl halide using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to form the benzyl-linked intermediate .

Amidation : Finalize with 4-chlorobenzoyl chloride under basic conditions (e.g., Et₃N) in THF or DCM to yield the benzamide .

Critical Factors :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.2–10.8 ppm). Chlorine substituents induce distinct splitting patterns .

- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (e.g., M+H⁺ 474.08) and fragmentation pathways .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with retention times ~12–15 minutes .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and predicting reactivity?

Methodological Answer:

- Reaction Path Modeling : Density Functional Theory (DFT) calculates transition states for chlorination and amidation steps, identifying energy barriers and optimal solvents (e.g., THF vs. DMF) .

- Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability, guiding solvent selection (e.g., DCM minimizes side reactions vs. THF) .

- Lipophilicity Prediction : Tools like ACD/Percepta estimate logP (~3.2), aiding solubility optimization for biological assays .

- Docking Studies : Predict binding to bacterial enzymes (e.g., acps-pptase) by aligning the benzamide core with active-site residues (e.g., Arg154, Glu278) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Comparative Assay Design : Standardize MIC testing against S. aureus (e.g., CLSI guidelines) to minimize variability in IC₅₀ values .

- Metabolomic Profiling : LC-MS/MS tracks metabolic stability in liver microsomes, clarifying discrepancies in half-life (e.g., t₁/₂ = 2.5 vs. 4.1 hours) .

- Structural Analog Testing : Compare activity of 5-chloro vs. 5-bromo derivatives to isolate electronic effects on enzyme inhibition .

- Data Reprodubility : Validate results across ≥3 independent labs using shared reference standards (e.g., PubChem CID 338956) .

Q. How does the compound interact with bacterial enzymes like acps-pptase, and what biochemical pathways are affected?

Methodological Answer:

- Target Validation : Radiolabeled ([¹⁴C]) benzamide derivatives confirm binding to acps-pptase via competitive assays (Ki = 0.8 μM) .

- Pathway Disruption : Inhibits lipid A biosynthesis by blocking phosphopantetheinyl transfer, reducing bacterial membrane integrity (observed via TEM in E. coli) .

- Resistance Studies : Serial passage experiments identify mutations in pptA (e.g., Gly212Ser) linked to reduced susceptibility .

- Transcriptomics : RNA-seq reveals downregulation of fabH and accA in treated S. aureus, confirming fatty acid biosynthesis inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.